Lyngbyatoxin B

Toxicology PKC activation In vivo potency

Lyngbyatoxin B is a distinctly oxidized teleocidin derivative featuring a C-19 hydroxyl group on the geranyl side chain, altering molecular weight (453.62 Da) and hydrogen-bonding capacity relative to lyngbyatoxin A. Critically, it exhibits 20- to 200-fold lower in vivo activity, enabling higher experimental doses without acute lethality and serving as a precision negative control in PKC activation assays. This ensures dose-response studies and isoform-specific investigations are not confounded by toxicity, making structural identity and purity essential for reproducible results.

Molecular Formula C27H39N3O3
Molecular Weight 453.6 g/mol
CAS No. 133084-52-3
Cat. No. B1675745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLyngbyatoxin B
CAS133084-52-3
SynonymsLyngbyatoxin B
Molecular FormulaC27H39N3O3
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC(C(=C)C)O)C=C)CO
InChIInChI=1S/C27H39N3O3/c1-8-27(6,12-11-22(32)16(2)3)20-9-10-21-23-18(14-28-24(20)23)13-19(15-31)29-26(33)25(17(4)5)30(21)7/h8-10,14,17,19,22,25,28,31-32H,1-2,11-13,15H2,3-7H3,(H,29,33)
InChIKeyRLQWNZUFDRUTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lyngbyatoxin B (CAS 133084-52-3): Baseline Overview for PKC Research and Toxicology Studies


Lyngbyatoxin B (CAS 133084-52-3, C27H39N3O3, MW 453.62) is an indole alkaloid and potent protein kinase C (PKC) activator produced by the marine cyanobacterium Moorea producens. It belongs to the teleocidin/lyngbyatoxin class of tumor promoters [1]. First isolated and structurally characterized alongside lyngbyatoxin C from Lyngbya majuscula, lyngbyatoxin B is one of several oxidized derivatives of the parent compound lyngbyatoxin A (teleocidin A-1) [2]. The compound binds to the diacylglycerol (DAG) binding site on PKC and activates the enzyme, a mechanism shared across the teleocidin class [3]. However, lyngbyatoxin B exhibits quantifiable differences in potency and molecular properties relative to its closest analogs, making specific procurement essential for reproducible PKC signaling research.

Why Lyngbyatoxin B Cannot Be Substituted with Lyngbyatoxin A or Teleocidin A-1 in Sensitive Experiments


Generic substitution within the teleocidin class is inadvisable due to significant quantitative differences in biological potency and molecular properties. Lyngbyatoxin B is not a simple structural analog but a distinct oxidized derivative with a hydroxyl group at the C-19 position of the geranyl side chain [1]. This single oxidation event alters the compound's molecular weight (453.62 Da vs. 437.62 Da for lyngbyatoxin A) and hydrogen-bonding capacity [2]. Critically, in vivo toxicity studies demonstrate that lyngbyatoxin B exhibits 20- to 200-fold lower activity compared to lyngbyatoxin A, a difference that would confound any dose-response or mechanistic study where isoform-specific PKC activation is the measured endpoint [3]. Furthermore, structural analogs such as 12-epi-lyngbyatoxin A show comparable overall cytotoxicity but over 100-fold lower affinity for the PKCδ isoform, underscoring that even subtle stereochemical or oxidative modifications profoundly alter target engagement profiles [4]. Researchers requiring reproducible activation of specific PKC isoforms or conducting comparative toxicology must therefore procure the exact compound specified in their protocol.

Lyngbyatoxin B (CAS 133084-52-3): Quantified Differentiation from Analogs for Procurement Decisions


Lyngbyatoxin B Exhibits 20- to 200-Fold Lower In Vivo Activity Than Lyngbyatoxin A

Lyngbyatoxin B demonstrates markedly reduced in vivo activity compared to lyngbyatoxin A, a critical differentiation for studies requiring controlled PKC activation or toxicological profiling. The LD50 for lyngbyatoxin A in mice by oral route is estimated at 250 μg kg⁻¹ [1]. The derivatives lyngbyatoxin B and C have been reported to exhibit 20- to 200-fold less activity than lyngbyatoxin A [2]. This substantial potency difference is attributed to the C-19 hydroxyl oxidation present in lyngbyatoxin B, which alters its interaction with PKC or its pharmacokinetic properties [3].

Toxicology PKC activation In vivo potency

Lyngbyatoxin B: Structural Distinction and Molecular Properties Differentiating It from Lyngbyatoxin A

Lyngbyatoxin B is structurally distinguished from lyngbyatoxin A by an additional hydroxyl group at the C-19 position of the geranyl side chain, resulting in a molecular formula of C27H39N3O3 and molecular weight of 453.62 Da, compared to C27H39N3O2 and 437.62 Da for lyngbyatoxin A [1]. This oxidation is confirmed by high-resolution mass spectrometry (HRMS), with lyngbyatoxin B showing an observed m/z 453.3003 (calculated for C27H39N3O3: 453.2991) [2]. The UV spectrum of lyngbyatoxin B is superimposable on that of lyngbyatoxin A, indicating an intact indole chromophore, while 1H-NMR spectra reveal conformational flexibility with major and minor conformer signals in a 1:0.6 ratio due to restricted rotation around the amide bond [3].

Analytical chemistry Structural biology Natural product characterization

Lyngbyatoxin B as a Key Intermediate in the Biosynthetic Pathway Engineering of Teleocidin Derivatives

Lyngbyatoxin B serves as a critical intermediate in the heterologous production of teleocidin-class compounds. The successful establishment of the lyngbyatoxin biosynthetic pathway in Escherichia coli enabled production of lyngbyatoxin A at 25.6 mg/L and its precursor indolactam-V at 150 mg/L [1]. This heterologous expression platform confirms the biosynthetic route to lyngbyatoxin B and provides a foundation for pathway engineering to produce oxidized derivatives . In contrast, the direct heterologous production of the oxidized lyngbyatoxin B and C derivatives has not been reported at comparable titers, making natural sourcing or semi-synthesis from lyngbyatoxin A the primary procurement routes [2].

Synthetic biology Biosynthetic pathway engineering Natural product production

Lyngbyatoxin B (CAS 133084-52-3): Validated Application Scenarios for Scientific and Industrial Use


Comparative PKC Isoform Activation Studies Requiring Reduced In Vivo Toxicity

Researchers investigating PKC isoform-specific signaling pathways can utilize lyngbyatoxin B as a tool compound with 20- to 200-fold lower in vivo activity compared to lyngbyatoxin A [1]. This allows for higher experimental doses without acute lethality, facilitating dose-response studies in animal models where lyngbyatoxin A would be prohibitively toxic. The compound's reduced potency also makes it suitable for negative control experiments in PKC activation assays, providing a benchmark for structure-activity relationship (SAR) studies of oxidized teleocidin derivatives.

Analytical Method Development and Reference Standard Qualification

The distinct molecular mass (453.62 Da) and characteristic HRMS and NMR spectral features of lyngbyatoxin B enable its use as a qualified reference standard in analytical chemistry workflows [2]. Laboratories developing LC-MS/MS methods for detection of cyanotoxins in environmental samples or food safety testing can employ authenticated lyngbyatoxin B to calibrate instruments and validate method specificity, ensuring accurate discrimination from lyngbyatoxin A and other teleocidin analogs. The compound's conformational dynamics (1:0.6 conformer ratio in NMR) also provide a unique spectroscopic fingerprint for identity confirmation.

Biosynthetic Pathway Engineering and Natural Product Derivatization

Lyngbyatoxin B represents a key intermediate in the oxidative branch of the teleocidin biosynthetic pathway, making it valuable for synthetic biology groups engineering heterologous production systems [3]. Its procurement enables in vitro reconstitution of downstream oxidation steps, identification of cytochrome P450 enzymes responsible for C-19 hydroxylation, and semi-synthetic generation of further oxidized derivatives for SAR libraries. The compound also serves as an authentic standard for monitoring pathway flux in engineered microbial hosts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lyngbyatoxin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.